REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[Br:5].[CH3:6][NH:7][c:8]1[c:9]([C:14]([CH3:15])=[O:16])[cH:10][cH:11][cH:12][cH:13]1.[Cl:19][CH2:20][Cl:21].[Na+:18].[OH-:17]>>[Br:1][CH2:2][C:3](=[O:4])[N:7]([CH3:6])[c:8]1[c:9]([C:14]([CH3:15])=[O:16])[cH:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Br)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1ccccc1C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(=O)c1ccccc1N(C)C(=O)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |